5-bromo-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted with a bromine atom at position 5, linked via an amide bond to a 1,3,4-oxadiazole ring bearing a thiophen-2-yl group. Its synthesis typically involves coupling 5-bromothiophene-2-carboxylic acid with a 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine precursor under catalytic conditions (e.g., palladium-mediated cross-coupling) .
Properties
IUPAC Name |
5-bromo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O2S2/c12-8-4-3-6(19-8)9(16)13-11-15-14-10(17-11)7-2-1-5-18-7/h1-5H,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCIHHICRHLREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Bromination: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The final step involves the formation of the carboxamide group, which can be done by reacting the brominated thiophene with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for scale, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene and oxadiazole rings can undergo oxidation and reduction reactions, which can alter their electronic properties and biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: Amine reagents under dehydrating conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-bromo-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
- N-[5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl]-5-Bromothiophene-2-Carboxamide (F1374-0140) : Replacing the thiophen-2-yl group with a 4-fluorophenyl moiety reduces π-conjugation but increases lipophilicity (ClogP ≈ 3.8 vs. 3.5 for the target compound). This analog demonstrated moderate inhibition of Staphylococcus aureus Bacillithiol transferase (BstA) in enzymatic assays .
- However, its solubility in aqueous buffers is reduced compared to the thiophene-substituted parent compound .
Heterocycle Replacements
- N-(5-Methyl-1H-Pyrazol-3-yl)-5-Bromothiophene-2-Carboxamide: Replacing the oxadiazole with a pyrazole ring increases hydrogen-bonding capacity due to the pyrazole’s NH group. Computational studies suggest this modification lowers the compound’s dipole moment (7.2 D vs.
- N-(5-R-Benzyl-1,3-Thiazol-2-yl)Thiophene-2-Carboxamide : Substituting oxadiazole with a thiazole ring introduces a sulfur atom, which may enhance metal-binding properties. Derivatives in this class showed anticancer activity (e.g., compound 5f: IC₅₀ = 8.2 µM against HeLa cells) .
Physicochemical and Electronic Properties
- Molecular Weight: The target compound (MW = 383.23 g/mol) is heavier than non-brominated analogs (e.g., N-[5-(Thiophen-2-yl)-Oxadiazol-2-yl]Thiophene-2-Carboxamide: MW = 303.33 g/mol), which may affect pharmacokinetics.
- Solubility : The bromine atom and oxadiazole-thiophene system reduce aqueous solubility (logS ≈ -4.2) compared to pyrazole-containing derivatives (logS ≈ -3.5) .
- Electronic Effects: DFT calculations indicate the bromine atom lowers the HOMO energy (-6.2 eV vs. -5.8 eV for non-brominated analogs), enhancing electrophilicity and reactivity in electron-deficient environments .
Biological Activity
5-bromo-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 364.22 g/mol. It is characterized by the presence of bromine, thiophene, and oxadiazole functional groups, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H10BrN3O2S |
| Molecular Weight | 364.22 g/mol |
| CAS Number | 952849-76-2 |
| Solubility | DMSO: 2.78 mg/mL |
| Storage Conditions | -20°C |
Antitumor Activity
Recent studies have reported that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing oxadiazole rings were evaluated against various cancer cell lines including A549 (lung cancer), K562 (leukemia), and PC-3 (prostate cancer) cells. One study highlighted that certain oxadiazole derivatives showed IC50 values as low as 9.86 µM against PC-3 cells, indicating potent inhibitory effects on cell proliferation and migration .
Mechanistic studies suggested that these compounds induce apoptosis and increase reactive oxygen species (ROS) levels in cancer cells, leading to cell cycle arrest in the G0/G1 phase . The introduction of electron-withdrawing groups in their structure has been linked to enhanced cytotoxicity against cancer cell lines .
Antimicrobial Activity
The antimicrobial potential of similar thiophene-based compounds has also been investigated. In vitro evaluations demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. These compounds not only inhibited bacterial growth but also showed efficacy in preventing biofilm formation .
Study 1: Antitumor Efficacy
In a comparative study involving various oxadiazole derivatives, it was found that some compounds displayed higher cytotoxicity than doxorubicin, a standard chemotherapeutic agent. The most active derivatives induced apoptosis in MCF-7 breast cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications in the oxadiazole ring significantly impacted the biological activity of the compounds. For example, substituents at specific positions on the thiophene ring were correlated with improved binding affinity to target proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
